H-DL-TYR(ME)-OH

Description

The exact mass of the compound O-Methyltyrosine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101132. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Tyrosine - Methyltyrosines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

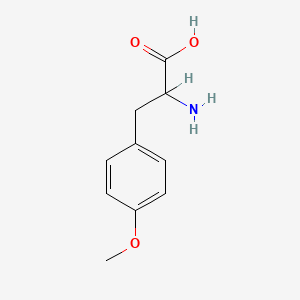

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYBMYRBIABFTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873658 | |

| Record name | O-Methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7635-29-2, 3308-72-3, 6230-11-1 | |

| Record name | O-Methyltyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7635-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Methyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003308723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methyl-DL-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007635292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC101132 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC30082 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-Methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-METHYL-DL-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S62T8L8FLU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

H-DL-TYR(ME)-OH: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties, Synthesis, and Biological Activity of O-Methyl-DL-tyrosine

Abstract

H-DL-TYR(ME)-OH, also known as O-Methyl-DL-tyrosine, is a synthetic amino acid derivative of significant interest in neuroscience and pharmaceutical research. As a racemic mixture of its D- and L-enantiomers, its primary mechanism of action involves the competitive inhibition of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines. This inhibitory activity leads to a reduction in the levels of crucial neurotransmitters such as dopamine, norepinephrine, and epinephrine, making it a valuable tool for studying catecholaminergic pathways and a potential lead compound for therapeutic development. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological activity of this compound, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is the methyl ether derivative of the aromatic amino acid DL-tyrosine. The presence of the methyl group on the phenolic hydroxyl moiety alters its chemical properties compared to the parent amino acid.

| Property | Value | Reference |

| CAS Number | 7635-29-2 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.22 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Boiling Point | 350.6 ± 32.0 °C at 760 mmHg | [1] |

| Melting Point | 225-248 °C | [2] |

| Solubility | Soluble in 1N HCl. | [2] |

| Optical Rotation | [α]D20 = -8.5 ± 2º (c=2, 1N HCl) (for the L-enantiomer) | [2] |

| Storage Conditions | 0-8 °C | [2][3] |

Synthesis

The synthesis of this compound can be achieved through the O-methylation of DL-tyrosine. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

DL-Tyrosine

-

Dimethyl sulfate

-

Sodium hydroxide

-

Methanol

-

Hydrochloric acid

-

Diethyl ether

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolution: Dissolve DL-Tyrosine in an aqueous solution of sodium hydroxide.

-

Methylation: Cool the solution in an ice bath and add dimethyl sulfate dropwise with constant stirring. The reaction is exothermic and should be carefully controlled.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Neutralization and Precipitation: Upon completion, neutralize the reaction mixture with hydrochloric acid to precipitate the crude O-Methyl-DL-tyrosine.

-

Purification: Filter the precipitate and wash with cold water. Recrystallize the crude product from a suitable solvent system, such as methanol/water, to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Activity and Mechanism of Action

The primary biological activity of this compound stems from its ability to act as a competitive inhibitor of the enzyme tyrosine hydroxylase (TH).[2][3] TH is the first and rate-limiting enzyme in the biosynthesis of catecholamines.[3][4]

Inhibition of Catecholamine Biosynthesis

Both the D- and L-enantiomers of O-Methyl-tyrosine contribute to the inhibition of tyrosine hydroxylase.[1][3] By mimicking the natural substrate, L-tyrosine, this compound binds to the active site of the enzyme, thereby preventing the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[3][4] This inhibition leads to a dose-dependent decrease in the synthesis of dopamine, and subsequently, norepinephrine and epinephrine.[5]

dot

Figure 1: Inhibition of Catecholamine Biosynthesis by this compound.

Transport via L-type Amino Acid Transporter 1 (LAT1)

O-Methyl-tyrosine, as an amino acid analog, can be transported into cells by amino acid transporters. Notably, it is a substrate for the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[1] This property is being explored for the targeted delivery of diagnostic or therapeutic agents to tumors.

Experimental Protocols

In Vitro Tyrosine Hydroxylase Inhibition Assay

This protocol provides a general method for assessing the inhibitory potential of this compound on tyrosine hydroxylase activity.

Materials:

-

Purified tyrosine hydroxylase enzyme

-

L-Tyrosine (substrate)

-

6-Methyl-5,6,7,8-tetrahydropterine (6-MPH₄, cofactor)

-

Catalase

-

Dithiothreitol (DTT)

-

This compound (inhibitor)

-

Tris-HCl buffer (pH 7.4)

-

Perchloric acid

-

HPLC system with electrochemical detection

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, catalase, DTT, and the cofactor 6-MPH₄.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. A control with no inhibitor should also be prepared.

-

Enzyme Addition: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding purified tyrosine hydroxylase.

-

Substrate Addition: After a brief pre-incubation with the enzyme, add L-tyrosine to start the enzymatic reaction.

-

Reaction Termination: After a defined incubation period (e.g., 20 minutes), stop the reaction by adding perchloric acid.

-

Analysis: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant for the concentration of L-DOPA produced using HPLC with electrochemical detection.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

dot

Figure 2: Workflow for In Vitro Tyrosine Hydroxylase Inhibition Assay.

Applications in Research

The ability of this compound to deplete catecholamine levels makes it a valuable pharmacological tool in neuroscience research. It is used to:

-

Investigate the role of dopamine, norepinephrine, and epinephrine in various physiological and behavioral processes.[2]

-

Study the pathophysiology of disorders associated with catecholamine dysregulation, such as Parkinson's disease and pheochromocytoma.[2][4]

-

Serve as a lead compound for the development of novel therapeutics targeting the catecholaminergic system.

Conclusion

This compound is a potent competitive inhibitor of tyrosine hydroxylase, offering a reliable method for reducing catecholamine biosynthesis in experimental settings. Its well-defined mechanism of action and established synthetic route make it an indispensable tool for researchers in neuroscience, pharmacology, and drug development. Further investigation into the differential effects of its enantiomers and its potential as a scaffold for targeted drug delivery holds promise for future therapeutic advancements.

References

An In-Depth Technical Guide to H-DL-TYR(ME)-OH: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-TYR(ME)-OH, also known as O-Methyl-DL-tyrosine or p-Methoxy-DL-phenylalanine, is a synthetic derivative of the amino acid tyrosine. As a racemic mixture, it contains equal amounts of the D- and L-enantiomers. This compound and its individual stereoisomers are of significant interest in neuroscience and drug development due to their ability to modulate catecholamine biosynthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, along with relevant experimental protocols to facilitate further research.

Chemical Structure and Properties

This compound is structurally similar to the endogenous amino acid tyrosine, with the key difference being the methylation of the phenolic hydroxyl group. This modification significantly alters its chemical and biological properties.

Chemical Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 7635-29-2 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][2] |

| Molecular Weight | 195.22 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Solubility | Very soluble in water. | |

| Storage Conditions | 0-8°C, keep container tightly closed in a dry and well-ventilated place. | [1] |

Note: Some properties may be listed for the L-enantiomer (H-Tyr(Me)-OH) but are expected to be identical for the DL-racemic mixture, with the exception of optical activity.

Biological Activity and Mechanism of Action

The primary biological activity of the enantiomers of this compound is the inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines. Catecholamines, including dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline), are crucial neurotransmitters and hormones involved in numerous physiological and pathological processes.

By acting as a competitive inhibitor of tyrosine hydroxylase, O-methylated tyrosine analogues prevent the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the precursor for all catecholamines.[3][4][5] This inhibition leads to a reduction in the overall levels of these important signaling molecules in the central nervous system and periphery.

Signaling Pathway: Catecholamine Biosynthesis and Inhibition by this compound

The following diagram illustrates the catecholamine biosynthesis pathway and the point of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the biological effects of this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the O-methylation of a protected DL-tyrosine derivative followed by deprotection.

Workflow for Synthesis:

Detailed Protocol (Adapted from related syntheses):

-

Protection of DL-Tyrosine: Dissolve DL-Tyrosine in a suitable solvent system (e.g., a mixture of dioxane and water). Add a base such as sodium bicarbonate, followed by the protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection or benzyl chloroformate for Cbz protection). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

O-Methylation: Dissolve the protected DL-tyrosine in an appropriate solvent like dimethylformamide (DMF). Add a base (e.g., potassium carbonate) and methyl iodide. Heat the reaction mixture and monitor for completion by TLC.

-

Deprotection:

-

For Boc group: Dissolve the O-methylated, Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or neat TFA. Stir at room temperature until deprotection is complete.

-

For Cbz group: Dissolve the O-methylated, Cbz-protected intermediate in a suitable solvent like ethanol. Add a catalyst such as palladium on carbon (Pd/C) and subject the mixture to hydrogenation.[6]

-

-

Purification: After removal of the solvents, the crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by ion-exchange chromatography to yield pure this compound.

In Vitro Tyrosine Hydroxylase Inhibition Assay

This assay determines the inhibitory potential of this compound on the activity of tyrosine hydroxylase.

Protocol:

-

Reagents and Buffers:

-

Purified tyrosine hydroxylase enzyme.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.0, containing 0.1 mg/mL catalase).

-

L-Tyrosine (substrate) solution.

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor) solution.

-

Ferrous ammonium sulfate (for enzyme activation).

-

This compound stock solution (dissolved in assay buffer).

-

HPLC system with electrochemical or fluorescence detection for L-DOPA quantification.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing the assay buffer, BH4, and ferrous ammonium sulfate.

-

Add varying concentrations of this compound to the reaction mixture.

-

Pre-incubate the mixture with purified tyrosine hydroxylase for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, L-tyrosine.

-

Incubate for a specific time (e.g., 20 minutes) at 37°C.

-

Stop the reaction by adding an acid (e.g., perchloric acid).

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant for the amount of L-DOPA produced using HPLC.

-

-

Data Analysis:

-

Calculate the rate of L-DOPA formation for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

In Vivo Measurement of Dopamine Depletion via Microdialysis

This protocol measures the effect of this compound administration on extracellular dopamine levels in a specific brain region (e.g., the striatum) of a freely moving animal.

Protocol:

-

Surgical Procedure:

-

Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., striatum).

-

Allow the animal to recover from surgery for several days.

-

-

Microdialysis:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period (e.g., 1-2 hours) and collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound to the animal via a systemic route (e.g., intraperitoneal injection).

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for dopamine content using HPLC with electrochemical detection (HPLC-ECD).[7]

-

-

Data Analysis:

-

Quantify the dopamine concentration in each sample.

-

Express the dopamine levels as a percentage of the pre-drug baseline levels to determine the extent and time course of dopamine depletion.

-

Conclusion

This compound is a valuable research tool for investigating the role of the catecholaminergic system in health and disease. Its ability to inhibit tyrosine hydroxylase and consequently deplete dopamine, norepinephrine, and epinephrine levels provides a powerful method for studying the downstream effects of catecholamine deficiency. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted biological effects of this compound. Further studies are warranted to fully elucidate the therapeutic potential of modulating catecholamine biosynthesis with this compound and its individual enantiomers.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Catecholamine Synthesis & Breakdown Mnemonic for USMLE [pixorize.com]

- 4. catecholamine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to DL-Tyrosine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Tyrosine methyl ester hydrochloride is a chemically modified form of the amino acid DL-tyrosine, designed to enhance its solubility and reactivity for a range of biochemical and pharmaceutical applications. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and key applications, with a focus on its role in neuroscience research and peptide synthesis. Detailed experimental protocols and quantitative data are presented to support its practical use in a laboratory setting.

Core Chemical and Physical Properties

DL-Tyrosine methyl ester hydrochloride is a white to off-white crystalline powder.[1][2][3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₄ClNO₃ | [4] |

| Molecular Weight | 231.68 g/mol | [4] |

| CAS Number | 68697-61-0 | [4] |

| Melting Point | 184-190 °C | [4] |

| Appearance | White to off-white powder | [4] |

| Purity | ≥98% (HPLC) | [4] |

| Storage | 0-8 °C | [4] |

Solubility Data

The hydrochloride salt and methyl ester modifications significantly influence the solubility profile of the parent amino acid, tyrosine.

| Solvent | Solubility | Reference(s) |

| 0.1 M NaOH | 10 mg/mL (with heating and pH adjustment) | [5] |

| 0.1 M HCl | 5 mg/mL (with heating and pH adjustment) | [5] |

| Water | Insoluble (< 0.1 mg/mL) | [5] |

| DMSO | Slightly soluble (< 1 mg/mL) | [5] |

| Methanol | Soluble | [6] |

Synthesis of DL-Tyrosine Methyl Ester Hydrochloride

The most common method for the synthesis of DL-Tyrosine methyl ester hydrochloride is the Fischer-Speier esterification of DL-tyrosine using methanol in the presence of an acid catalyst, typically thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis via Thionyl Chloride

Materials:

-

DL-Tyrosine

-

Anhydrous Methanol

-

Thionyl Chloride (SOCl₂)

-

Diethyl ether or tert-butyl methyl ether

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer, suspend DL-Tyrosine in anhydrous methanol.[1][7]

-

Cool the mixture in an ice bath to 0°C.[7]

-

Slowly add thionyl chloride dropwise to the cooled suspension while stirring.[7] An excess of thionyl chloride is typically used.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for several hours (typically 6-8 hours) to ensure complete esterification.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.[7]

-

The resulting crude product, DL-Tyrosine methyl ester hydrochloride, is obtained as a solid.

-

To purify the product, triturate the crude solid with cold diethyl ether or tert-butyl methyl ether.[7]

-

Collect the purified white solid by filtration, wash with the ether, and dry under vacuum.[7]

Applications in Research and Development

Neuroscience Research: Precursor to Dopamine

DL-Tyrosine is the initial substrate for the biosynthesis of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine.[2] The rate-limiting step in this pathway is the conversion of tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase (TH).[2][8] DL-Tyrosine methyl ester hydrochloride, due to its enhanced bioavailability, can serve as a precursor to increase the intracellular pool of tyrosine available for this pathway.[4]

Enzyme Inhibition Studies

Analogs of tyrosine, including its methyl ester derivatives, are utilized to study the activity and inhibition of tyrosine hydroxylase.[9] These compounds can act as competitive inhibitors, binding to the active site of the enzyme and preventing the conversion of the natural substrate.[9] Such studies are crucial for understanding the regulation of catecholamine synthesis and for the development of therapeutic agents targeting this pathway.

Peptide Synthesis

DL-Tyrosine methyl ester hydrochloride is a valuable building block in solution-phase peptide synthesis.[10] The methyl ester group protects the carboxylic acid functionality of tyrosine, preventing self-polymerization and allowing for the controlled formation of peptide bonds at the N-terminus.[10]

This protocol outlines the general steps for the coupling of an N-protected amino acid (e.g., Boc-Alanine) to DL-Tyrosine methyl ester hydrochloride.

Materials:

-

DL-Tyrosine methyl ester hydrochloride

-

N-Boc-Alanine

-

Coupling agent (e.g., DCC, EDC)

-

Base (e.g., Triethylamine, DIPEA)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve DL-Tyrosine methyl ester hydrochloride in the anhydrous solvent in a reaction vessel.

-

Add the base to neutralize the hydrochloride and liberate the free amine.

-

In a separate vessel, dissolve N-Boc-Alanine and the coupling agent in the anhydrous solvent.

-

Slowly add the activated N-Boc-Alanine solution to the DL-Tyrosine methyl ester solution with stirring.

-

Allow the reaction to proceed at room temperature until completion, monitoring by TLC.

-

Work-up the reaction mixture to remove by-products and unreacted starting materials. This typically involves filtration, washing with acidic and basic aqueous solutions, and drying of the organic phase.

-

Purify the resulting dipeptide by chromatography if necessary.

Analytical Characterization

The identity and purity of DL-Tyrosine methyl ester hydrochloride are typically confirmed using a combination of spectroscopic and chromatographic techniques.

| Technique | Expected Observations | Reference(s) |

| ¹H NMR | Signals corresponding to the aromatic protons of the tyrosine ring, the α- and β-protons of the amino acid backbone, and the methyl protons of the ester group. | [11] |

| FT-IR | Characteristic absorption bands for the hydroxyl group, the amine hydrochloride, the ester carbonyl, and the aromatic ring. | [3] |

| HPLC | A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used. | [4] |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the protonated molecule, along with characteristic fragmentation patterns. | [12] |

Safety and Handling

DL-Tyrosine methyl ester hydrochloride should be handled in accordance with standard laboratory safety procedures.

| Aspect | Recommendation |

| Personal Protective Equipment | Safety glasses, gloves, and a lab coat should be worn. |

| Handling | Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area. |

| Storage | Store in a tightly sealed container in a cool, dry place (0-8 °C). |

| In case of contact | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash with soap and water. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water. Seek medical attention if symptoms persist. |

Conclusion

DL-Tyrosine methyl ester hydrochloride is a versatile and valuable compound for researchers in the fields of neuroscience, pharmacology, and medicinal chemistry. Its enhanced solubility and protected carboxylic acid group make it an ideal starting material for the synthesis of peptides and a useful tool for studying enzymatic pathways. The information provided in this technical guide is intended to facilitate its effective and safe use in a research and development setting.

References

- 1. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]

- 2. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 3. spectrabase.com [spectrabase.com]

- 4. chemimpex.com [chemimpex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 34260-70-3 CAS MSDS (D,L-m-Tyrosine Methyl Ester Hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. nbinno.com [nbinno.com]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of O-Methyl-DL-tyrosine

This technical guide provides a comprehensive overview of the synthesis pathways for O-Methyl-DL-tyrosine, tailored for researchers, scientists, and drug development professionals. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis and relevant biological pathways.

Introduction

O-Methyl-DL-tyrosine, a derivative of the amino acid tyrosine, is a valuable compound in biochemical research and pharmaceutical development.[1] Its primary biological significance lies in its ability to act as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[2][3] This inhibitory action makes it a crucial tool for studying catecholaminergic pathways and for the development of therapeutics targeting neurological and psychiatric disorders.[4] The methylation of the phenolic hydroxyl group enhances the compound's stability and modulates its biological activity, making it a subject of interest for incorporation into synthetic peptides to improve their properties.[2]

Chemical Synthesis Pathways

The predominant method for the synthesis of O-Methyl-DL-tyrosine is through chemical synthesis, as dedicated enzymatic pathways for the direct O-methylation of tyrosine are not well-documented in the scientific literature. The chemical synthesis typically involves the protection of the amino and carboxyl groups of DL-tyrosine, followed by the methylation of the phenolic hydroxyl group, and subsequent deprotection.

A common strategy involves the initial protection of the amino group, often with a tert-butyloxycarbonyl (Boc) or a benzyloxycarbonyl (Cbz) group, to prevent N-methylation.[5] The carboxyl group can be protected as an ester. The O-methylation of the protected tyrosine is then carried out using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.[2]

Alternatively, a direct O-methylation of unprotected tyrosine can be performed under specific conditions, though this may lead to a mixture of products requiring careful purification.

Synthesis via N-Protected DL-Tyrosine

A reliable method for the synthesis of O-Methyl-DL-tyrosine involves the use of an N-protected starting material. This approach offers better control over the reaction and minimizes side products.

Experimental Protocol: Synthesis of N-Boc-O-Methyl-DL-tyrosine

This protocol describes the synthesis of N-Boc-O-Methyl-DL-tyrosine, which can then be deprotected to yield O-Methyl-DL-tyrosine.

-

Step 1: N-protection of DL-tyrosine

-

Suspend DL-tyrosine in a suitable solvent such as a mixture of dioxane and water.

-

Add a base, for example, sodium hydroxide, to dissolve the amino acid.

-

Cool the solution in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc-anhydride) portion-wise while maintaining the pH of the solution between 9 and 10 with the addition of sodium hydroxide.

-

Stir the reaction mixture at room temperature overnight.

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of 2-3 to precipitate the N-Boc-DL-tyrosine.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

-

Step 2: O-methylation of N-Boc-DL-tyrosine

-

Dissolve the N-Boc-DL-tyrosine in an anhydrous solvent such as dimethylformamide (DMF).

-

Add a base, for instance, potassium carbonate, to the solution.

-

Add a methylating agent, like methyl iodide, and stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-O-Methyl-DL-tyrosine.

-

Purify the product by column chromatography on silica gel.

-

-

Step 3: Deprotection of N-Boc-O-Methyl-DL-tyrosine

-

Dissolve the purified N-Boc-O-Methyl-DL-tyrosine in a suitable solvent like dichloromethane (DCM).

-

Add an acid, such as trifluoroacetic acid (TFA), and stir the mixture at room temperature for a few hours.

-

Remove the solvent and excess acid under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the O-Methyl-DL-tyrosine salt.

-

Filter the solid and dry it under vacuum to obtain the final product.

-

Quantitative Data:

| Reaction Step | Starting Material | Product | Reagents | Typical Yield | Purity (HPLC) | Reference |

| N-protection | DL-tyrosine | N-Boc-DL-tyrosine | Boc-anhydride, NaOH | >90% | >98% | |

| O-methylation | N-Boc-DL-tyrosine | N-Boc-O-Methyl-DL-tyrosine | CH3I, K2CO3 | 80-90% | >95% | |

| Deprotection | N-Boc-O-Methyl-DL-tyrosine | O-Methyl-DL-tyrosine | TFA | >95% | >99% | [5] |

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, D₂O) δ (ppm): 7.25 (d, J=8.4 Hz, 2H, Ar-H), 6.95 (d, J=8.4 Hz, 2H, Ar-H), 4.15 (t, J=6.8 Hz, 1H, α-CH), 3.78 (s, 3H, O-CH₃), 3.20 (dd, J=14.0, 6.0 Hz, 1H, β-CH₂), 3.05 (dd, J=14.0, 7.6 Hz, 1H, β-CH₂).

-

¹³C NMR (100 MHz, D₂O) δ (ppm): 174.5 (C=O), 158.0 (Ar-C-O), 131.0 (Ar-CH), 129.5 (Ar-C), 114.5 (Ar-CH), 55.5 (O-CH₃), 55.0 (α-CH), 36.5 (β-CH₂).[6]

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): m/z calculated for C₁₀H₁₃NO₃ [M+H]⁺: 196.0974; found: 196.0971.

Biological Activity and Experimental Workflow

Inhibition of Tyrosine Hydroxylase

O-Methyl-DL-tyrosine is a known inhibitor of tyrosine hydroxylase, the enzyme that catalyzes the conversion of L-tyrosine to L-DOPA, a precursor for dopamine.[2] This inhibition forms the basis of its application in neuroscience research.

Experimental Protocol: Tyrosine Hydroxylase Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory potential of O-Methyl-DL-tyrosine on tyrosine hydroxylase activity.

-

Reagent Preparation:

-

Prepare a stock solution of O-Methyl-DL-tyrosine in an appropriate buffer.

-

Prepare a reaction buffer containing a suitable buffer (e.g., MES or HEPES), catalase, and a reducing agent like dithiothreitol (DTT).

-

Prepare a substrate solution containing L-tyrosine and the cofactor tetrahydrobiopterin (BH4).

-

-

Assay Procedure:

-

In a microplate, add the reaction buffer to each well.

-

Add varying concentrations of O-Methyl-DL-tyrosine to the test wells and a vehicle control to the control wells.

-

Add the tyrosine hydroxylase enzyme to all wells and pre-incubate for a specific time at 37°C.

-

Initiate the enzymatic reaction by adding the L-tyrosine substrate solution.

-

Incubate the plate at 37°C for a defined period.

-

-

Detection and Analysis:

-

Stop the reaction, for example, by adding a strong acid.

-

The product, L-DOPA, can be quantified using various methods, including HPLC with electrochemical detection or a colorimetric method after oxidation to dopachrome.

-

Calculate the percentage of inhibition for each concentration of O-Methyl-DL-tyrosine.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[3]

-

Quantitative Data:

| Assay Parameter | Description | Typical Value | Reference |

| IC₅₀ | The half maximal inhibitory concentration of O-Methyl-tyrosine against tyrosine hydroxylase. | Varies depending on assay conditions | [3] |

| Substrate | The natural substrate for the enzyme. | L-tyrosine | [3] |

| Cofactor | Required for enzyme activity. | Tetrahydrobiopterin (BH4) | [3] |

Visualizations

Synthesis Pathway of O-Methyl-DL-tyrosine

Caption: Chemical synthesis pathway of O-Methyl-DL-tyrosine.

Experimental Workflow for Tyrosine Hydroxylase Inhibition Assay

Caption: Workflow for tyrosine hydroxylase inhibition assay.

Catecholamine Biosynthesis Pathway Inhibition

Caption: Inhibition of the catecholamine biosynthesis pathway.

References

- 1. journals.ut.ac.ir [journals.ut.ac.ir]

- 2. benchchem.com [benchchem.com]

- 3. (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky ‘Forced-Traceless’ Regioselective Pd-Catalyzed C(sp2)–H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. O-Methyl-L-Tyrosine | C10H13NO3 | CID 2723935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

An In-depth Technical Guide on the Core Mechanism of Action of H-DL-TYR(ME)-OH

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

H-DL-TYR(ME)-OH, chemically known as O-Methyl-DL-tyrosine, is a synthetic amino acid derivative that primarily functions as a competitive inhibitor of tyrosine hydroxylase (TH). This enzyme is the rate-limiting step in the biosynthesis of catecholamines, a critical class of neurotransmitters including dopamine, norepinephrine, and epinephrine. By competitively binding to the active site of tyrosine hydroxylase, this compound reduces the production of L-DOPA, the precursor to all catecholamines. This inhibitory action makes it a valuable tool in neuroscience research for studying the roles of catecholamines in various physiological and pathological processes. While the L-enantiomer is understood to be the primary active component, the precise contribution of the D-enantiomer in the racemic mixture to the overall pharmacological effect requires further elucidation. This guide provides a comprehensive overview of the mechanism of action, supported by experimental protocols and a visualization of the affected signaling pathway.

Core Mechanism of Action: Competitive Inhibition of Tyrosine Hydroxylase

The principal mechanism of action of this compound is its role as a competitive inhibitor of the enzyme tyrosine hydroxylase (EC 1.14.16.2).[1] Tyrosine hydroxylase is a crucial enzyme that catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the foundational step in the synthesis of dopamine, norepinephrine, and epinephrine.[2]

This compound, being a structural analog of the natural substrate L-tyrosine, competes for binding at the active site of the enzyme. The presence of the O-methyl group on the phenol ring is a key modification that allows it to be recognized by the enzyme but prevents it from being hydroxylated, thus blocking the catalytic activity of the enzyme. This competitive inhibition is reversible. The L-isomer of methylated tyrosine derivatives is generally considered the more active enantiomer in inhibiting tyrosine hydroxylase.

The inhibition of tyrosine hydroxylase by this compound leads to a decrease in the synthesis of L-DOPA. As L-DOPA is the direct precursor to dopamine, its reduced availability results in a subsequent depletion of dopamine levels. Consequently, the levels of other catecholamines, norepinephrine and epinephrine, which are synthesized from dopamine, are also reduced. This targeted reduction in catecholamine biosynthesis makes this compound a valuable pharmacological tool for investigating the physiological and behavioral roles of these neurotransmitters.[3][4]

Quantitative Data

| Compound | Target | Parameter | Value | Notes |

| This compound | Tyrosine Hydroxylase | K_i_ / IC_50_ | Not available | Data for the DL-racemic mixture is not currently available in public literature. |

| O-Methyl-L-tyrosine | Tyrosine Hydroxylase | - | Inhibitor | The L-isomer is a known inhibitor of tyrosine hydroxylase.[1] |

| O-Methyl-D-tyrosine | Tyrosine Hydroxylase | - | Likely lower affinity than the L-isomer | Specific inhibitory activity data is scarce.[5] |

Signaling Pathway

The signaling pathway affected by this compound is the catecholamine biosynthesis pathway. By inhibiting the initial, rate-limiting step, the entire downstream production of key neurotransmitters is downregulated.

Experimental Protocols

In Vitro Tyrosine Hydroxylase Inhibition Assay using HPLC

This protocol describes a method to determine the inhibitory potential of this compound on tyrosine hydroxylase activity by quantifying the production of L-DOPA using High-Performance Liquid Chromatography (HPLC).

5.1.1 Materials

-

Recombinant or purified tyrosine hydroxylase (e.g., from rat pheochromocytoma)

-

L-tyrosine

-

This compound (test inhibitor)

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

-

Catalase

-

Ferrous ammonium sulfate

-

HEPES buffer (pH 7.0)

-

Perchloric acid

-

HPLC system with a C18 column and electrochemical or fluorescence detector

-

Mobile phase (e.g., phosphate buffer with methanol and an ion-pairing agent)

-

L-DOPA standard

5.1.2 Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of L-tyrosine in buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., buffer or DMSO).

-

Prepare a reaction buffer containing HEPES, catalase, and ferrous ammonium sulfate.

-

Prepare a fresh solution of the cofactor BH4 immediately before use.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the reaction buffer, a specific concentration of L-tyrosine (substrate), and varying concentrations of this compound.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a known amount of tyrosine hydroxylase enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a small volume of ice-cold perchloric acid.

-

Centrifuge the tubes at high speed to pellet the precipitated protein.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Inject a defined volume of the filtered supernatant onto the HPLC system.

-

Separate the components using an isocratic elution with the prepared mobile phase.

-

Detect and quantify the L-DOPA peak based on its retention time and the response of the electrochemical or fluorescence detector, by comparing it to a standard curve of known L-DOPA concentrations.[6]

-

-

Data Analysis:

-

Calculate the rate of L-DOPA formation for each concentration of this compound.

-

Determine the percentage of inhibition relative to a control reaction without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC_50_ value.

-

Experimental Workflow Diagram

Conclusion

This compound serves as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. This mechanism of action allows for the targeted depletion of dopamine, norepinephrine, and epinephrine, making it an indispensable tool for research in neuropharmacology and drug development. The provided experimental protocol offers a robust method for quantifying the inhibitory potency of this and similar compounds. Further research is warranted to determine the specific quantitative inhibitory constants for the DL-racemic mixture and to fully characterize the role of each stereoisomer in the overall pharmacological profile.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 3. Tyrosine Hydroxylase Inhibition in Substantia Nigra Decreases Movement Frequency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-DL-TYR(ME)-OH (DL-O-methyl-tyrosine)

This technical guide provides a comprehensive overview of H-DL-TYR(ME)-OH, also known as DL-O-methyl-tyrosine. The document is intended for researchers, scientists, and drug development professionals, detailing the compound's discovery and history, physicochemical properties, synthesis, and biological activity.

Introduction and Physicochemical Properties

This compound is the racemic mixture of the O-methylated form of the amino acid tyrosine. The methylation of the phenolic hydroxyl group significantly alters its biological properties compared to endogenous tyrosine, making it a valuable tool in pharmacological research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2RS)-2-amino-3-(4-methoxyphenyl)propanoic acid | |

| Synonyms | DL-O-methyl-tyrosine, p-Methoxy-DL-phenylalanine | [1][2] |

| CAS Number | 7635-29-2 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][2] |

| Molecular Weight | 195.22 g/mol | [3][4] |

| Appearance | White powder | [2] |

| Storage Conditions | 0-8°C | [2] |

Discovery and History

A singular discovery paper for this compound is not prominent in the historical scientific literature. Its development is intrinsically linked to the broader exploration of amino acid analogs as tools to probe and modulate biological pathways. The history of this compound is best understood in the context of the research into catecholamine biosynthesis and the development of inhibitors for the enzyme tyrosine hydroxylase.

Research into catecholamines, such as dopamine, norepinephrine, and epinephrine, burgeoned in the mid-20th century. A pivotal moment in this field was the identification of tyrosine hydroxylase as the rate-limiting enzyme in the catecholamine synthesis pathway.[5] This discovery spurred the search for inhibitors of this enzyme to study the physiological roles of catecholamines and to develop potential therapeutic agents for conditions characterized by catecholamine excess, such as pheochromocytoma.

One of the earliest and most well-known inhibitors of tyrosine hydroxylase is α-methyl-p-tyrosine (Metyrosine).[6] The exploration of other modified tyrosine analogs, including O-methylated versions, was a logical progression in this research. O-methylation of the phenolic hydroxyl group of tyrosine was investigated as a means to alter the substrate's interaction with tyrosine hydroxylase, leading to the synthesis and study of O-methyl-tyrosine enantiomers and their racemic mixture, this compound.

Synthesis

General Synthetic Workflow

The synthesis of DL-O-methyl-tyrosine can be achieved through the O-methylation of a suitably protected DL-tyrosine derivative. A common strategy involves the protection of the amino and carboxyl groups of DL-tyrosine, followed by methylation of the phenolic hydroxyl group, and subsequent deprotection.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Adapted from L-isomer synthesis)

The following is a representative protocol adapted from procedures for the O-methylation of N-protected tyrosine.

Step 1: Protection of DL-Tyrosine

-

Dissolve DL-tyrosine in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base (e.g., sodium hydroxide) to deprotonate the carboxylic acid and amino groups.

-

Introduce protecting groups for both the amino and carboxyl functionalities. For example, the amino group can be protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate, and the carboxyl group can be protected as a benzyl ester by reaction with benzyl bromide.

-

Isolate and purify the resulting N-Boc-O-benzyl-DL-tyrosine.

Step 2: O-Methylation

-

Dissolve the protected DL-tyrosine in an appropriate aprotic solvent (e.g., dimethylformamide).

-

Add a base (e.g., potassium carbonate) to deprotonate the phenolic hydroxyl group.

-

Add a methylating agent, such as methyl iodide or dimethyl sulfate, and stir the reaction mixture, typically at room temperature, until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction mixture to isolate the crude O-methylated intermediate.

Step 3: Deprotection

-

The method of deprotection will depend on the protecting groups used.

-

If a Boc group and a benzyl ester were used, the benzyl ester can be removed by hydrogenolysis (e.g., using H₂ gas and a palladium catalyst).

-

The Boc group can then be removed by acidolysis (e.g., with trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane).

-

Neutralize the resulting salt to obtain the final product, this compound.

-

Purify the final compound by recrystallization or chromatography.

Biological Activity and Mechanism of Action

The primary biological significance of this compound lies in its ability to act as a competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine).[7][8]

Inhibition of Catecholamine Synthesis

By mimicking the structure of the endogenous substrate, L-tyrosine, O-methylated tyrosine derivatives can bind to the active site of tyrosine hydroxylase, thereby preventing the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This inhibition leads to a reduction in the overall synthesis of catecholamines.

Caption: Inhibition of the catecholamine synthesis pathway by this compound.

Quantitative Data

Table 2: Inhibitory Activity of Related Compounds against Tyrosine Hydroxylase

| Compound | Target | Action | Ki Value (µM) | Notes |

| α-Methyl-p-tyrosine (Metyrosine) | Tyrosine Hydroxylase | Competitive Inhibitor | ~200 | The Ki value can vary depending on experimental conditions. |

Note: This data is for a related compound and should be used for reference purposes only.

Applications in Research and Drug Development

The ability of this compound to inhibit catecholamine synthesis makes it a valuable tool in several areas of research:

-

Neuroscience Research: It can be used to investigate the role of dopamine, norepinephrine, and epinephrine in various physiological processes, including motor control, mood, and cognition. By depleting the levels of these neurotransmitters, researchers can study the behavioral and physiological consequences.[2]

-

Oncology Research: Amino acid transporters are often upregulated in cancer cells to meet their high metabolic demands. Radiolabeled O-methylated tyrosine derivatives have been explored as imaging agents in Positron Emission Tomography (PET) for tumor diagnosis. The inhibitory effect on catecholamine synthesis may also have therapeutic implications, as some studies suggest a role for catecholamines in tumor growth and angiogenesis.[8]

-

Drug Development: this compound can serve as a lead compound or a research tool in the development of novel drugs targeting the central nervous system and other systems where catecholamine modulation is desired.[8]

Conclusion

This compound is a synthetically modified amino acid that serves as a competitive inhibitor of tyrosine hydroxylase. While its specific discovery history is not well-documented, its development is rooted in the broader scientific effort to understand and manipulate the catecholamine biosynthetic pathway. Its ability to reduce the production of key neurotransmitters makes it a valuable pharmacological tool for researchers in neuroscience and other biomedical fields. Further studies are needed to fully characterize the quantitative inhibitory profile of the racemic mixture and its individual enantiomers.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. O-Methyl-L-Tyrosine | C10H13NO3 | CID 2723935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 6. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

H-DL-Tyr(Me)-OH: A Technical Guide to Solubility and Stability

This technical guide provides a comprehensive overview of the available solubility and stability data for the synthetic amino acid derivative, H-DL-Tyr(Me)-OH (O-Methyl-DL-tyrosine). Designed for researchers, scientists, and professionals in drug development, this document consolidates key data into structured tables, outlines detailed experimental protocols, and visualizes essential workflows.

Introduction

This compound, a racemic mixture of the O-methylated derivative of tyrosine, is a compound of interest in various biochemical and pharmaceutical research areas. Its structural modification, the methylation of the phenolic hydroxyl group, significantly alters its physicochemical properties compared to its parent amino acid, tyrosine. This guide focuses on two critical parameters for its application: solubility and stability.

While specific quantitative data for the DL-racemic mixture is limited in publicly available literature, data for the individual L-enantiomer, H-L-Tyr(Me)-OH, provides valuable insights. It is generally expected that the solubility of a racemic mixture is lower than that of its individual enantiomers due to differences in crystal lattice energy.

Solubility Data

The solubility of this compound is a crucial factor for its use in various experimental and formulation contexts. The methylation of the hydroxyl group is known to enhance solubility.[1]

Quantitative Solubility Data

| Compound | Solvent | Solubility | Conditions |

| H-L-Tyr(Me)-OH | Water (H₂O) | 2 mg/mL (10.24 mM) | Requires sonication[2] |

| H-L-Tyr(Me)-OH | Water (H₂O) | Very soluble | No specific concentration provided[3] |

| Fmoc-L-Tyr(Me)-OH | Dimethylformamide (DMF) | Clearly soluble | 1 mmole in 2 ml[4] |

Note: The solubility of the DL-racemate may differ from the L-enantiomer.

Factors Influencing Solubility

The solubility of amino acids and their derivatives is influenced by several factors:

-

pH: The solubility of amino acids is generally lowest at their isoelectric point and increases in acidic or alkaline solutions.[5]

-

Temperature: Solubility often increases with temperature, although this is compound-specific.

-

Solvent Polarity: Polar amino acids are more soluble in polar solvents like water.[6]

-

Crystal Form: The crystal lattice energy of the solid form can significantly impact solubility.

Stability Data

The O-methylation of the tyrosine hydroxyl group confers enhanced stability to the molecule compared to native tyrosine.[7] This modification protects the phenolic group from oxidation.

Storage Recommendations for Solutions

Proper storage is critical to maintain the integrity of this compound solutions. The following table summarizes storage recommendations for the L-enantiomer, which can be applied to the DL-form.

| Compound | Storage Temperature | Duration | Notes |

| H-L-Tyr(Me)-OH Solution | -80°C | 6 months | --- |

| H-L-Tyr(Me)-OH Solution | -20°C | 1 month | --- |

For aqueous stock solutions, it is recommended to filter and sterilize with a 0.22 μm filter before use.[2]

Factors Affecting Stability

Several factors can lead to the degradation of amino acid derivatives in solution:

-

Temperature: Higher temperatures can accelerate degradation.

-

pH: Extreme pH values can lead to hydrolysis or other degradation pathways.

-

Light: Exposure to light, particularly UV light, can cause photodegradation.

-

Oxidation: The presence of oxidizing agents can lead to degradation, although O-methylation reduces this susceptibility.

-

Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can lead to degradation and should be avoided by storing in aliquots.[7]

Experimental Protocols

This section details generalized methodologies for determining the solubility and stability of amino acid derivatives like this compound.

Solubility Determination Protocol

A common method for determining the solubility of an amino acid derivative is the shake-flask method.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration through a fine filter (e.g., 0.22 µm).

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy (if the compound has a chromophore), or by evaporating the solvent and weighing the residue (gravimetric method).[8]

-

Calculation: The solubility is calculated and expressed in units such as mg/mL or mol/L.

Stability Assessment Protocol

Stability testing typically involves storing the compound under various conditions and monitoring its degradation over time.

Methodology:

-

Solution Preparation: A stock solution of this compound of known concentration is prepared in the desired solvent or formulation buffer.

-

Aliquoting: The solution is aliquoted into multiple sealed vials to avoid repeated opening of the same sample.

-

Storage: The vials are stored under a range of controlled environmental conditions as per ICH guidelines, which may include different temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light exposure.[9]

-

Time-Point Analysis: At predetermined time intervals, a vial from each storage condition is removed for analysis.

-

Analytical Method: A stability-indicating analytical method, typically HPLC, is used to separate the parent compound from any potential degradation products and to quantify its concentration.

-

Data Analysis: The concentration of this compound is plotted against time for each storage condition to determine the degradation kinetics and establish a shelf-life.

Conclusion

This compound is a synthetic amino acid derivative with enhanced stability due to O-methylation. While specific quantitative solubility data for the racemic mixture is not widely published, information on the L-enantiomer suggests it is soluble in water, particularly with physical assistance like sonication. For optimal use, it is recommended to follow the storage guidelines for solutions to prevent degradation. The provided experimental protocols offer a framework for researchers to conduct their own detailed solubility and stability studies tailored to their specific applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. fishersci.at [fishersci.at]

- 4. Fmoc-Tyr(Me)-OH Novabiochem 77128-72-4 [sigmaaldrich.com]

- 5. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. benchchem.com [benchchem.com]

- 8. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of DL-Tyrosine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of DL-Tyrosine methyl ester. The information is curated for researchers, scientists, and professionals in drug development who utilize amino acid esters in their work. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations to illustrate key processes.

Core Physical and Chemical Properties

DL-Tyrosine methyl ester is the racemic methyl ester of the amino acid tyrosine. It is a crucial intermediate in peptide synthesis and is used in various research applications. While it is often handled as its more stable hydrochloride salt, understanding the properties of the free base is essential for many chemical transformations.

General and Physical Properties

The physical properties of DL-Tyrosine methyl ester and its common salt form are summarized below. Data for the L-enantiomer is also provided for comparative purposes.

| Property | DL-Tyrosine Methyl Ester | DL-Tyrosine Methyl Ester Hydrochloride | L-Tyrosine Methyl Ester | Reference |

| Molecular Formula | C₁₀H₁₃NO₃ | C₁₀H₁₄ClNO₃ | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.21 g/mol | 231.68 g/mol | 195.22 g/mol | [1][2] |

| Appearance | White solid | White powder | White solid | [2][3][3] |

| Melting Point | 135 °C | 184-190 °C | 134-136 °C | [2][3] |

| Boiling Point | Decomposes | Decomposes | Decomposes | N/A |

| Optical Rotation ([α]²⁰/D) | 0° (c=1 g/dL in methanol) | N/A | +26° (c=2.4 in methanol) | [3] |

Solubility and pKa

The solubility and acidity constants are critical parameters for reaction and formulation development.

| Property | Value | Conditions | Reference |

| Solubility in Water | Soluble | N/A | |

| Solubility in DMSO | ≥20 mg/mL | For Hydrochloride salt | [4] |

| Solubility in Methanol | Soluble | [5] | |

| Solubility in Ethanol | Soluble | [5] | |

| pKa (estimated) | ~2.2 (Carboxylic Acid)~9.1 (Ammonium)~10.1 (Phenolic OH) | Based on parent amino acid | [6] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of DL-Tyrosine methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are the expected chemical shifts for DL-Tyrosine methyl ester. Data for the L-isomer hydrochloride is provided for reference.

¹H NMR (Proton NMR)

| Proton Assignment | Expected Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Reference (L-isomer HCl) |

| Aromatic (2H) | ~7.04 | Doublet | ~6.9 | [3] |

| Aromatic (2H) | ~6.73 | Doublet | ~5.5 | [3] |

| α-CH | ~4.13 | Doublet of Doublets | 7.4, 5.5 | [7] |

| β-CH₂ | ~3.00 | Multiplet | [7] | |

| O-CH₃ | ~3.66 | Singlet | [7] | |

| NH₂ | Broad Singlet | [3] | ||

| OH (Phenolic) | Broad Singlet | [3] |

¹³C NMR (Carbon NMR)

| Carbon Assignment | Expected Chemical Shift (δ ppm) | Reference (L-Tyrosine) |

| Carbonyl (C=O) | ~177 | [8] |

| Aromatic C-OH | ~158 | [8] |

| Aromatic C (quaternary) | ~130 | [8] |

| Aromatic CH | ~133 | [8] |

| Aromatic CH | ~119 | [8] |

| α-CH | ~59 | [8] |

| O-CH₃ | ~52 | [9] |

| β-CH₂ | ~38 | [8] |

Infrared (IR) Spectroscopy

The key IR absorption bands for DL-Tyrosine methyl ester are indicative of its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Reference |

| 3357, 3300 | N-H | Stretching (Amine) | [3] |

| 3400-3200 | O-H | Stretching (Phenol, H-bonded) | [10] |

| 3000-2850 | C-H | Stretching (Alkyl) | [10] |

| 1744 | C=O | Stretching (Ester) | [3] |

| 1601, 1513 | C=C | Stretching (Aromatic) | [3] |

| 1320-1000 | C-O | Stretching (Ester, Phenol) | [10] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of DL-Tyrosine methyl ester are provided below.

Synthesis of DL-Tyrosine Methyl Ester Hydrochloride

This protocol describes a common method for the esterification of DL-Tyrosine using thionyl chloride in methanol.

Materials:

-

DL-Tyrosine

-

Anhydrous Methanol

-

Thionyl Chloride (SOCl₂)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, suspend DL-Tyrosine (1 equivalent) in anhydrous methanol.

-

Cool the suspension in an ice bath to 0 °C.

-

Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for approximately 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the methanol and any excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization. A common solvent system is a mixture of methanol and diethyl ether.

-

Dissolve the crude solid in a minimal amount of hot methanol and then slowly add diethyl ether until the solution becomes turbid.

-

Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

-

Collect the white crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Determination of Melting Point

The melting point is a key indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the DL-Tyrosine methyl ester sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).

-

A pure compound should exhibit a sharp melting range of 1-2 °C.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is used to assess the purity of DL-Tyrosine methyl ester.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

DL-Tyrosine methyl ester sample

-

HPLC grade solvents

Procedure:

-

Sample Preparation: Prepare a stock solution of DL-Tyrosine methyl ester hydrochloride in the mobile phase (e.g., 1 mg/mL). Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 220 nm or 274 nm

-

Column Temperature: 30 °C

-

Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and increase it over time to elute the compound. For example:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 5% B

-

18-25 min: 5% B (re-equilibration)

-

-

-

Analysis: Inject the sample and record the chromatogram. The purity can be determined by the area percentage of the main peak.

Chemical Stability and Reactivity

-

Stability: DL-Tyrosine methyl ester is relatively stable under anhydrous conditions. However, in the presence of water, it can undergo hydrolysis, particularly under acidic or basic conditions, to yield DL-Tyrosine and methanol.[11] The ester is more stable at acidic pH compared to basic pH.[11]

-

Reactivity: The primary reactive sites are the amino group, the phenolic hydroxyl group, and the ester carbonyl. The amino group can be acylated or alkylated. The phenolic hydroxyl group can be alkylated, acylated, or undergo electrophilic aromatic substitution. The ester group can be hydrolyzed or saponified.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows related to DL-Tyrosine methyl ester.

Caption: Workflow for the synthesis and characterization of DL-Tyrosine methyl ester.

Caption: Flow diagram for the experimental characterization of a sample of DL-Tyrosine methyl ester.

References

- 1. Tyrosine Methyl Ester | C10H13NO3 | CID 70652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. spectrabase.com [spectrabase.com]

- 5. refp.cohlife.org [refp.cohlife.org]

- 6. ALPHA-METHYL-L-P-TYROSINE | 672-87-7 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. bmse000051 L-Tyrosine at BMRB [bmrb.io]

- 9. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

H-DL-TYR(ME)-OH as a Putative Neurotransmitter Precursor: A Critical Technical Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

H-DL-TYR(ME)-OH, also known as O-Methyl-DL-tyrosine, is a synthetic derivative of the amino acid tyrosine. While the general class of amino acid derivatives is often explored for its potential to modulate neurotransmitter systems, the role of this compound as a direct precursor for neurotransmitter synthesis is not supported by the current body of scientific literature. In fact, evidence strongly indicates that O-methylated tyrosine analogs, particularly the L-isomer, act as competitive inhibitors of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamine neurotransmitters such as dopamine and norepinephrine. This technical guide provides a comprehensive review of the available scientific information on this compound and related compounds, focusing on its established mechanism of action, experimental data from in vivo and in vitro studies, and detailed protocols for its use in research. The aim is to provide a critical and evidence-based perspective for researchers and drug development professionals investigating compounds that target catecholaminergic pathways.

Introduction: The Catecholamine Synthesis Pathway and the Role of Tyrosine

The catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—play crucial roles in regulating a wide array of physiological and cognitive processes, including motor control, motivation, mood, and attention.[1][2] The biosynthesis of these critical signaling molecules begins with the amino acid L-tyrosine, which is actively transported from the bloodstream into the brain.[3] The conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase (TH) is the first and rate-limiting step in this pathway.[1][4] L-DOPA is then converted to dopamine, which can be further metabolized to norepinephrine and epinephrine.[2]

Given that tyrosine hydroxylase activity is the bottleneck in catecholamine synthesis, its modulation is a key strategy for altering the levels of these neurotransmitters in the brain. Compounds that can enhance this pathway are investigated as potential treatments for conditions associated with catecholamine deficiencies, while inhibitors of this enzyme are used to reduce catecholamine levels in various research and clinical contexts.[4][5]

This compound: A Critical Evaluation of its Role as a Neurotransmitter Precursor

This compound is the racemic mixture of O-Methyl-D-tyrosine and O-Methyl-L-tyrosine. The methylation of the hydroxyl group on the phenyl ring of tyrosine significantly alters its chemical properties and biological activity.

Contrary to the hypothesis that this compound may serve as a neurotransmitter precursor, the available scientific evidence points towards an inhibitory role in catecholamine synthesis. This is primarily attributed to the action of the L-isomer, O-Methyl-L-tyrosine, which acts as a competitive inhibitor of tyrosine hydroxylase.[6][7] By mimicking the natural substrate L-tyrosine, O-Methyl-L-tyrosine can bind to the active site of the TH enzyme, thereby blocking the synthesis of L-DOPA and subsequent catecholamines.[8][9]